molecular formula C12H20BF3O4 B3002776 Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate CAS No. 1927937-85-6

Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate

Cat. No.: B3002776
CAS No.: 1927937-85-6
M. Wt: 296.09
InChI Key: XUXOSHAMJVAULB-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is a useful research compound. Its molecular formula is C12H20BF3O4 and its molecular weight is 296.09. The purity is usually 95%.
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Scientific Research Applications

  • Organic Synthesis Applications :

    • Qing and Zhang (1997) explored the preparation of Ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate from ethyl 4,4,4-trifluoro-2-butynote. This process involved a Sonogashira reaction with terminal alkynes to produce (2Z)-en-4-ynoic acid derivatives containing a trifluoromethyl group (Qing & Zhang, 1997).
  • Material Science and Polymer Applications :

    • Stay and Lonergan (2013) synthesized anionically functionalized polyfluorene-based conjugated polyelectrolytes using a Suzuki polycondensation method. This involved the boronic ester 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-di(1-(2-(2-methoxyethoxy)ethoxy)ethyl)fluorene, highlighting its utility in creating novel polymeric materials (Stay & Lonergan, 2013).
  • Chemical Synthesis and Analysis :

    • Takagi and Yamakawa (2013) investigated the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of arylbromides. This study underscores the role of this chemical in advanced synthesis techniques (Takagi & Yamakawa, 2013).
  • Crystal Structure and DFT Studies :

    • Huang et al. (2021) focused on the synthesis and crystal structure analysis of boric acid ester intermediates with benzene rings, including compounds involving the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. Their work provides insights into the physicochemical properties of these compounds, using techniques like X-ray diffraction and DFT calculations (Huang et al., 2021).
  • Electron Transport Material Synthesis :

    • Xiangdong et al. (2017) developed an efficient synthesis process for 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene, a key intermediate in the production of electron transport materials. This highlights the compound's importance in the field of electronic materials (Xiangdong et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used in a Suzuki-Miyaura reaction, the boronic ester would undergo a transmetallation reaction with a palladium catalyst .

Safety and Hazards

As with all chemicals, safe handling practices should be followed to minimize risk. The compound should be handled in a well-ventilated area, and appropriate personal protective equipment should be used .

Future Directions

The potential applications of this compound could be vast, given the reactivity of both the trifluoro group and the boronic ester. It could find use in the synthesis of pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BF3O4/c1-6-18-9(17)7-8(12(14,15)16)13-19-10(2,3)11(4,5)20-13/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXOSHAMJVAULB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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